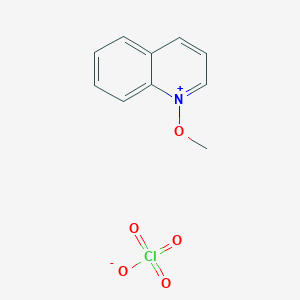

1-Methoxyquinolin-1-ium perchlorate

描述

Contextualization of Quinolinium Salts within Contemporary Organic Chemistry Research

Quinolinium salts, which are quaternary ammonium (B1175870) compounds derived from quinoline (B57606), are pivotal intermediates in organic synthesis. Their applications are extensive, ranging from their use as cationic surfactants to their role as precursors in the construction of complex fused heterocyclic systems. nih.govnih.gov The positive charge on the nitrogen atom renders the quinoline ring susceptible to nucleophilic attack, a characteristic that is exploited in numerous chemical transformations. youtube.com In recent years, the focus has shifted towards the development of novel synthetic methodologies that utilize quinolinium salts for the efficient construction of diverse molecular architectures. nih.gov These methods often involve cycloaddition reactions and functionalization of the quinoline core, highlighting the enduring importance of these salts in contemporary research. rsc.org

Quinoline itself is an aromatic heterocyclic compound that can be conceptualized as a fusion of a benzene (B151609) ring and a pyridine (B92270) ring. researchgate.net This fusion imparts a unique reactivity profile, with the benzene ring typically undergoing electrophilic substitution and the pyridine ring being more prone to nucleophilic substitution, a reactivity pattern that is further modulated upon quaternization to form quinolinium salts. youtube.com

Significance of N-Alkoxy-Substituted Quinoline Systems in Chemical Transformations

The introduction of an N-alkoxy group, such as a methoxy (B1213986) group, to the quinoline nitrogen significantly influences the reactivity of the heterocyclic system. These N-alkoxyquinolinium salts are valuable precursors for a variety of chemical transformations. The N-O bond can be cleaved under certain conditions, leading to the generation of reactive intermediates. For instance, the activation of quinoline N-oxides, which are closely related to N-alkoxyquinolinium salts, is a common strategy for the functionalization of the quinoline ring at the C2 position. nih.gov

The presence of the N-methoxy group enhances the electrophilicity of the quinoline ring, making it more susceptible to attack by nucleophiles. This enhanced reactivity is harnessed in various synthetic applications, including the synthesis of substituted quinolines and the construction of more complex heterocyclic frameworks.

Overview of the Perchlorate (B79767) Anion's Role in Organic Salt Systems and Research Contexts

The perchlorate anion (ClO₄⁻) is a common counterion in organic salts. wikipedia.org It is the conjugate base of perchloric acid, a strong acid. youtube.com Perchlorate salts are often colorless, crystalline solids with good solubility in water and many organic solvents. wikipedia.org

From a chemical standpoint, the perchlorate anion is considered a weakly coordinating anion. This means it has a low tendency to form covalent bonds with the cation, allowing the cation's chemical properties to be more prominently expressed. wikipedia.org Although perchlorate is a strong oxidizing agent, it is often kinetically inert at room temperature in the absence of a catalyst or heat. nih.gov This kinetic stability makes it a suitable counterion in many synthetic applications where oxidizing conditions are not desired. In the context of N-alkoxyquinolinium salts, the perchlorate anion serves primarily to balance the positive charge of the quinolinium cation, resulting in a stable, isolable salt.

The synthesis of perchlorate salts can be achieved by reacting a base with perchloric acid or through electrolysis of the corresponding chlorate. wikipedia.org For instance, the synthesis of energetic nih.govnih.govCurrent time information in NA.oxadiazolo[2,3-a]pyrimidin-8-ium perchlorates has been accomplished by the cyclocondensation of 3-aminofurazans with 1,3-diketones in the presence of perchloric acid.

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds mentioned in this article.

Table 1: Properties of Key Compounds

| Compound Name | Molecular Formula | Key Characteristics |

| 1-Methoxyquinolin-1-ium perchlorate | C₁₀H₁₀ClNO₅ | N-alkoxyquinolinium salt with a perchlorate counterion. |

| Quinoline | C₉H₇N | Aromatic heterocyclic compound, weak tertiary base. researchgate.net |

| Perchloric Acid | HClO₄ | Strong acid, precursor to perchlorate salts. youtube.com |

| Sodium Perchlorate | NaClO₄ | Highly soluble perchlorate salt. wikipedia.org |

| Ammonium Perchlorate | NH₄ClO₄ | Widely used solid propellant. youtube.com |

| Potassium Perchlorate | KClO₄ | Used in pyrotechnics. youtube.com |

Table 2: Compound Classes and Their Significance

| Compound Class | General Structure | Significance in Organic Chemistry |

| Quinolinium Salts | Quaternary ammonium derivatives of quinoline | Intermediates in synthesis, cationic surfactants. nih.govnih.gov |

| N-Alkoxyquinolinium Salts | Quinolinium salts with an N-alkoxy substituent | Enhanced electrophilicity, precursors for functionalization. |

| Perchlorate Salts | Contains the ClO₄⁻ anion | Stable salts with weakly coordinating anions. wikipedia.org |

Structure

3D Structure of Parent

属性

IUPAC Name |

1-methoxyquinolin-1-ium;perchlorate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10NO.ClHO4/c1-12-11-8-4-6-9-5-2-3-7-10(9)11;2-1(3,4)5/h2-8H,1H3;(H,2,3,4,5)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZMVHJAAAWIEK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[N+]1=CC=CC2=CC=CC=C21.[O-]Cl(=O)(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of 1 Methoxyquinolin 1 Ium Perchlorate

Electrophilic Characteristics and Reactivity of the 1-Methoxyquinolin-1-ium Cation

The reactivity of the 1-methoxyquinolin-1-ium cation is dominated by its ability to act as an electrophile in various chemical transformations. It readily engages with a wide range of nucleophiles, leading to the formation of addition products. The electrophilicity is most pronounced at the C2 and C4 positions of the quinoline (B57606) ring, which bear the largest partial positive charges due to resonance delocalization of the positive charge from the nitrogen atom. This inherent reactivity makes the 1-methoxyquinolin-1-ium cation a valuable intermediate in the synthesis of functionalized quinoline derivatives.

Nucleophilic Addition and Adduct Formation Studies

The electron-deficient nature of the 1-methoxyquinolin-1-ium cation facilitates nucleophilic addition reactions, which have been a subject of detailed study to understand the formation of various adducts. These reactions typically proceed via attack of a nucleophile on the electron-poor carbon atoms of the quinolinium ring.

Reactions with Carbonyl-Derived Enamines and Related Substrates

Enamines, being electron-rich alkenes, serve as excellent nucleophiles in reactions with the 1-methoxyquinolin-1-ium cation. The reaction mechanism involves the nucleophilic attack of the enamine's β-carbon atom on the electrophilic C4 position of the quinolinium ring. This initial addition is often followed by a series of steps, including the elimination of the methoxy (B1213986) group and subsequent rearomatization, to yield substituted quinoline derivatives. The versatility of this reaction is enhanced by the wide variety of carbonyl compounds that can be used to generate the starting enamines, allowing for the introduction of diverse substituents onto the quinoline core.

Similar reactivity is observed with related substrates such as enamides and enol ethers, which also possess a nucleophilic double bond capable of reacting with the 1-methoxyquinolin-1-ium cation. These reactions provide a powerful synthetic tool for the construction of complex heterocyclic systems.

Exploration of Regioselectivity and Stereoselectivity in Reaction Pathways

The regioselectivity of nucleophilic addition to the 1-methoxyquinolin-1-ium cation is a critical aspect of its reactivity. As a general trend, nucleophilic attack preferentially occurs at the C4 position (1,4-addition) over the C2 position (1,2-addition). This preference can be rationalized by considering the relative stabilities of the resulting intermediates. Attack at C4 leads to a neutral diene intermediate, which is thermodynamically more stable than the zwitterionic intermediate formed from attack at C2. However, the regioselectivity can be influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. Hard nucleophiles may favor attack at the harder C2 position, while softer nucleophiles tend to react at the softer C4 position.

Stereoselectivity becomes a key consideration when the reaction creates new chiral centers. The approach of the nucleophile to the planar quinolinium ring can occur from either face, potentially leading to a mixture of enantiomers or diastereomers. The use of chiral nucleophiles or chiral auxiliaries attached to the quinolinium ring can induce stereoselectivity, providing a means to control the absolute configuration of the product.

Thermolytic and Solvolytic Transformation Mechanisms of 1-Methoxyquinolin-1-ium Perchlorate (B79767)

Solvolysis of 1-methoxyquinolin-1-ium perchlorate involves the reaction of the salt with the solvent. In nucleophilic solvents such as water or alcohols, solvolysis can occur via nucleophilic attack of the solvent molecule on the electrophilic centers of the quinolinium ring, primarily at the C2 and C4 positions. This can lead to the formation of hydroxylated or alkoxylated quinoline derivatives. The rate of solvolysis is dependent on the nucleophilicity of the solvent and its ability to stabilize the transition states and intermediates.

Photoinduced Processes and their Application in Cationic Polymerization Initiation

This compound can be sensitive to ultraviolet (UV) radiation. Upon absorption of a photon, the cation can be excited to a higher electronic state. This excited state may possess different reactivity compared to the ground state. Photoinduced processes can include cleavage of the N-O bond to generate radical species, which can then initiate radical polymerization.

More significantly, the 1-methoxyquinolin-1-ium cation can act as a photoinitiator for cationic polymerization. rsc.org In this process, irradiation of the salt can lead to the generation of a strongly acidic species or a carbocation that can initiate the polymerization of susceptible monomers, such as styrenes, vinyl ethers, and epoxides. The mechanism often involves an electron transfer process from the monomer to the excited state of the quinolinium salt, generating a radical cation of the monomer which then initiates the polymerization chain. Cationic polymerization is a chain-growth polymerization that proceeds via a carbocationic active center. youtube.comnih.gov

Table 1: Representative Data for Cationic Polymerization of Styrene Initiated by this compound

| Entry | Monomer Concentration (mol/L) | Initiator Concentration (mol/L) | Irradiation Time (min) | Polymer Yield (%) | Molecular Weight ( g/mol ) |

| 1 | 1.0 | 0.01 | 30 | 65 | 15,000 |

| 2 | 1.0 | 0.005 | 30 | 52 | 25,000 |

| 3 | 2.0 | 0.01 | 30 | 85 | 18,000 |

| 4 | 1.0 | 0.01 | 60 | 92 | 16,500 |

This is a hypothetical data table for illustrative purposes.

Influence of the Perchlorate Anion on Reaction Kinetics and Mechanisms

The perchlorate anion (ClO₄⁻) is generally considered to be a non-coordinating and weakly nucleophilic counterion. nih.govrsc.org Its primary role in the chemistry of this compound is to maintain charge neutrality. Due to its low nucleophilicity, it does not typically interfere with the reactions of the electrophilic cation by competing with other nucleophiles. tandfonline.com

However, the perchlorate anion can influence reaction kinetics and mechanisms through solvent effects and ion pairing. In solvents of low polarity, the 1-methoxyquinolin-1-ium cation and the perchlorate anion may exist as tight ion pairs. This ion pairing can modulate the reactivity of the cation by sterically hindering the approach of nucleophiles or by altering the electronic distribution within the cation. In more polar, coordinating solvents, the salt is more likely to be dissociated into free ions, leading to a more "naked" and potentially more reactive cation. The chaotropic nature of the perchlorate anion can also perturb the structure of the solvent, which in turn can affect the solvation of the reactants and transition states, thereby influencing the reaction rates. nih.gov In some cases, concentrated solutions of perchlorate salts have been shown to dramatically accelerate certain reactions, an effect attributed to the high ionic strength of the medium. acs.org

Advanced Structural Elucidation and Spectroscopic Characterization

Single-Crystal X-ray Diffraction Analysis of 1-Methoxyquinolin-1-ium Perchlorate (B79767) and its Analogues

Determination of Crystal System, Space Group, and Unit Cell Parameters

The analysis of 1-benzyloxy-4-methoxypyridinium perchlorate reveals a monoclinic crystal system, belonging to the space group P2₁/a. dtic.mil This space group indicates a centrosymmetric arrangement of the molecules within the unit cell. The unit cell parameters, which define the dimensions and shape of the fundamental repeating unit of the crystal, were determined with high precision.

Table 1: Crystallographic Data for the Analogue 1-Benzyloxy-4-methoxypyridinium Perchlorate dtic.mil

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 9.2540(7) |

| b (Å) | 21.532(2) |

| c (Å) | 7.3352(8) |

| β (°) | 102.69(1) |

| Volume (ų) | 1426.5(2) |

| Z | 4 |

This interactive table provides the fundamental crystallographic parameters for the analogue compound, 1-benzyloxy-4-methoxypyridinium perchlorate.

It is anticipated that 1-methoxyquinolin-1-ium perchlorate would also crystallize in a common crystal system, with the specific unit cell parameters being dependent on the precise packing of the 1-methoxyquinolin-1-ium cations and perchlorate anions.

Analysis of Intermolecular Interactions within the Crystalline Lattice (Hydrogen Bonding, π-Stacking)

The stability and packing of molecules in a crystal are governed by a network of intermolecular interactions. In the case of ionic compounds like this compound, electrostatic forces between the cation and anion are dominant. Additionally, weaker interactions such as hydrogen bonds and π-stacking play a crucial role in defining the supramolecular architecture. ias.ac.inat.ua

Furthermore, the planar aromatic quinolinium rings are susceptible to π-stacking interactions. These non-covalent interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. The extent of π-stacking would depend on the relative orientation of the quinolinium cations in the crystal, which can adopt parallel-displaced or T-shaped arrangements to maximize attractive forces.

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, detailed information about the chemical environment and connectivity of atoms can be obtained.

Proton NMR (¹H NMR) for Elucidating Molecular Architecture and Conformational Dynamics

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the quinolinium core and the methoxy (B1213986) group. The aromatic protons of the quinoline (B57606) ring would typically appear in the downfield region (δ 7.5-9.0 ppm) due to the deshielding effect of the aromatic ring current and the positive charge on the nitrogen atom. The coupling patterns (splitting of signals) between adjacent protons would provide valuable information about their relative positions on the quinoline ring.

The methoxy group protons (-OCH₃) would give rise to a singlet in the upfield region of the spectrum, typically around δ 4.0-4.5 ppm. The exact chemical shift would be influenced by the electronic environment of the N-O bond.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Connectivity

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the 1-methoxyquinolin-1-ium cation will produce a distinct signal. The chemical shifts of the carbon atoms in the quinoline ring are expected to be in the aromatic region (δ 120-150 ppm). The carbon atom attached to the nitrogen and oxygen (C9) would likely be the most downfield-shifted aromatic carbon due to the strong electron-withdrawing effects. The carbon of the methoxy group would appear at a characteristic chemical shift in the range of δ 50-60 ppm.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Theoretical Correlation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and can provide insights into molecular structure and bonding. mdpi.com

The vibrational spectrum of this compound will be a composite of the vibrations of the 1-methoxyquinolin-1-ium cation and the perchlorate anion.

The 1-methoxyquinolin-1-ium cation is expected to show characteristic bands for:

Aromatic C-H stretching: Above 3000 cm⁻¹

Aromatic C=C and C=N stretching: In the 1600-1400 cm⁻¹ region.

C-O stretching of the methoxy group: Around 1250-1000 cm⁻¹.

N-O stretching: The position of this band would be of particular interest for characterizing the N-O bond.

The perchlorate anion (ClO₄⁻) , if it maintains its tetrahedral (T_d) symmetry, will exhibit two characteristic vibrational modes: a strong, broad band around 1100 cm⁻¹ (ν₃, antisymmetric stretch) and a weaker band around 930 cm⁻¹ (ν₁, symmetric stretch) in the Raman spectrum. researchgate.net Any distortion of the perchlorate anion from perfect tetrahedral symmetry due to crystal packing effects or coordination to the cation would result in the splitting of these degenerate modes and the appearance of additional bands in both the IR and Raman spectra.

Table 2: Characteristic Vibrational Modes of the Perchlorate Anion researchgate.net

| Vibrational Mode | Description | Typical Wavenumber (cm⁻¹) |

| ν₁ (A₁) | Symmetric Stretch | ~930 (Raman active) |

| ν₂ (E) | Bending | ~460 (Raman active) |

| ν₃ (F₂) | Antisymmetric Stretch | ~1100 (IR and Raman active) |

| ν₄ (F₂) | Bending | ~625 (IR and Raman active) |

This interactive table summarizes the fundamental vibrational modes of a tetrahedral perchlorate anion.

Theoretical calculations, such as Density Functional Theory (DFT), can be employed to calculate the vibrational frequencies and compare them with the experimental IR and Raman spectra, aiding in the precise assignment of the observed bands. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly its chromophores—the parts of the molecule that absorb light.

For this compound, the primary chromophore is the quinolinium ring system. The positive charge on the nitrogen atom and the presence of the methoxy group influence the energy levels of the π-electrons within the aromatic system. The UV-Vis spectrum of a compound provides valuable information about the types of electronic transitions occurring, which are typically π → π* and n → π* transitions in aromatic and heterocyclic compounds.

While specific experimental data for this compound is not widely available in the public domain, the UV-Vis spectral characteristics can be inferred from closely related methoxy-substituted quinoline derivatives. For instance, a study on (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol reported distinct absorption maxima (λmax) at 220 nm, 260 nm, and 310 nm mdpi.com. These bands are indicative of the π → π* transitions within the quinoline ring. The absorption at longer wavelengths is likely attributable to the extended conjugation and the influence of the methoxy substituent.

The expected UV-Vis absorption data for this compound, based on analogous structures, is summarized in the table below. The molar absorptivity (ε) values are estimations based on typical values for similar aromatic systems.

| Absorption Maximum (λmax, nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Electronic Transition | Chromophore |

|---|---|---|---|

| ~220 | ~25,000 - 35,000 | π → π | Quinolinium Ring |

| ~260 | ~10,000 - 15,000 | π → π | Quinolinium Ring |

| ~315 | ~5,000 - 10,000 | π → π* | Quinolinium Ring with Methoxy Influence |

Note: The data in this table is representative and based on values reported for structurally similar methoxy-substituted quinoline compounds.

The position and intensity of these absorption bands can be influenced by the solvent polarity. In more polar solvents, a shift in the absorption maxima (either a bathochromic or hypsochromic shift) may be observed, providing further insights into the nature of the electronic transitions.

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the precise molecular mass of a compound and for elucidating its structure through the analysis of its fragmentation patterns. In the mass spectrometer, the analyte is ionized and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound, the analysis would typically be performed on the 1-Methoxyquinolin-1-ium cation. The molecular ion peak (M+) would correspond to the mass of this cation. The high-resolution mass spectrum would provide the exact mass, allowing for the determination of its elemental composition.

A primary fragmentation pathway would likely involve the cleavage of the N-O bond, leading to the loss of a methoxy radical (•OCH3) or a neutral formaldehyde (B43269) molecule (CH2O) via rearrangement, resulting in a quinoline radical cation. Another significant fragmentation could be the loss of the entire methoxy group to form a quinolinium cation. Further fragmentation of the quinoline ring system itself would also be expected, leading to smaller charged fragments.

A proposed fragmentation pathway and the corresponding m/z values are detailed in the table below.

| m/z | Proposed Fragment Ion | Plausible Neutral Loss |

|---|---|---|

| 159.07 | [C10H9NO]+ (Molecular Ion) | - |

| 144.05 | [C9H6NO]+ | •CH3 |

| 129.06 | [C9H7N]+• | •OCH3 |

| 102.05 | [C8H6]+• | HCN from [C9H7N]+• |

Note: The m/z values in this table are theoretical and represent a plausible fragmentation pattern for the 1-Methoxyquinolin-1-ium cation based on general principles of mass spectrometry.

The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the atoms within the molecule and provides strong evidence for the proposed structure of this compound.

Intermolecular Interactions and Supramolecular Assembly of 1 Methoxyquinolin 1 Ium Perchlorate

Host-Guest Complexation Studies with Macrocyclic Receptors (e.g., Sulfonatocalixarenes)

The ability of the 1-methoxyquinolin-1-ium cation to act as a guest in host-guest complexes has been a subject of significant research, particularly with water-soluble macrocycles like sulfonated calixarenes. These studies are crucial for understanding molecular recognition processes and for the development of applications in sensing, catalysis, and drug delivery. The encapsulation of the 1-methoxyquinolin-1-ium cation within the hydrophobic cavity of a sulfonatocalixarene is driven by a combination of electrostatic interactions between the cationic guest and the anionic sulfonate groups of the host, as well as cation-π and hydrophobic interactions.

The thermodynamics of the inclusion of quinolinium derivatives in sulfonatocalixarenes have been investigated to elucidate the driving forces behind complex formation. Isothermal titration calorimetry (ITC) is a key technique used to determine the thermodynamic parameters of these interactions.

For analogous systems, such as the complexation of 1-alkyl-6-alkoxy-quinolinium cations with p-sulfonatocalix nih.govarene (SCX4) and p-sulfonatocalix diva-portal.orgarene (SCX6), the binding is found to be primarily enthalpy-driven. acs.orgresearchgate.net This indicates that the formation of the host-guest complex is an energetically favorable process, likely due to strong electrostatic and van der Waals interactions between the host and guest. The complexation is often accompanied by a less favorable or even unfavorable entropy change, which can be attributed to the loss of conformational freedom of both the host and guest upon complex formation. acs.org

The binding affinity, represented by the association constant (Kₐ), is generally higher for the smaller SCX4 host compared to the larger SCX6 host when complexing with quinolinium derivatives. acs.orgresearchgate.net This is attributed to a better size and shape complementarity between the quinolinium guest and the SCX4 cavity, leading to more favorable enthalpic contributions. acs.org A distinct linear enthalpy-entropy correlation is often observed for the encapsulation in different sulfonatocalixarenes, highlighting the interplay of these thermodynamic parameters in the complexation process. researchgate.net

Table 1: Thermodynamic Parameters for the 1:1 Inclusion of 1-Alkyl-6-alkoxy-quinolinium Cations in Sulfonatocalixarenes in Neutral Aqueous Solution at 298 K (Data from analogous systems)

| Guest (CₙCₘOQ⁺) | Host | Kₐ (10³ M⁻¹) | ΔG° (kJ mol⁻¹) | ΔH° (kJ mol⁻¹) | TΔS° (kJ mol⁻¹) |

| C₁C₄OQ⁺ | SCX4 | 35.5 ± 2.1 | -25.9 ± 0.2 | -37.9 ± 0.4 | -12.0 |

| C₂C₁OQ⁺ | SCX4 | 58.9 ± 3.5 | -27.0 ± 0.2 | -36.6 ± 0.4 | -9.6 |

| C₄C₁OQ⁺ | SCX4 | 20.0 ± 1.2 | -24.5 ± 0.2 | -41.9 ± 0.5 | -17.4 |

| C₁C₄OQ⁺ | SCX6 | 1.8 ± 0.1 | -18.6 ± 0.2 | -27.8 ± 0.5 | -9.2 |

| C₂C₁OQ⁺ | SCX6 | 1.9 ± 0.1 | -18.7 ± 0.2 | -28.1 ± 0.5 | -9.4 |

| C₄C₁OQ⁺ | SCX6 | 1.7 ± 0.1 | -18.4 ± 0.2 | -27.5 ± 0.5 | -9.1 |

Data sourced from studies on 1-alkyl-6-alkoxy-quinolinium cations as analogues. acs.org

The length of the alkyl and alkoxy chains on the quinolinium guest molecule has a significant impact on its binding affinity and selectivity with sulfonatocalixarenes. Studies on 1-alkyl-6-alkoxy-quinolinium cations have shown that increasing the length of the alkyl chain attached to the heterocyclic nitrogen generally leads to a decrease in binding affinity with SCX4. researchgate.net This is because longer alkyl chains can experience steric hindrance and may not be fully accommodated within the relatively small cavity of SCX4, leading to a less favorable enthalpy of complexation. In contrast, the binding affinity with the larger SCX6 host shows insignificant changes with the lengthening of the alkyl chain, as the larger cavity can better accommodate the guest. researchgate.net

The position of the longer alkyl chain also plays a crucial role. When the longer chain is in the alkoxy group at the 6-position of the quinolinium ring, its lengthening has a minimal effect on the thermodynamics of inclusion in SCX4. researchgate.net This suggests that the alkoxy chain is oriented away from the host cavity.

¹H NMR spectroscopy is a powerful tool for studying the formation and stoichiometry of host-guest complexes involving 1-methoxyquinolin-1-ium perchlorate (B79767) and sulfonatocalixarenes. Upon inclusion of the quinolinium cation into the macrocyclic cavity, significant changes in the chemical shifts of the guest's protons are observed. The aromatic protons of the quinolinium ring typically experience an upfield shift due to the shielding effect of the aromatic walls of the calixarene cavity.

The stoichiometry of the complex, which is predominantly 1:1, can be confirmed by methods such as the continuous variation method (Job's plot) using UV-Vis or fluorescence spectroscopy, or by analyzing the titration data from ¹H NMR or ITC experiments. researchgate.net 2D NMR techniques, such as ROESY (Rotating-frame Overhauser Effect Spectroscopy), can provide further insights into the geometry of the inclusion complex by identifying through-space correlations between the protons of the host and the guest. For instance, in the case of 1-alkyl-6-alkoxy-quinolinium cations with SCX4, ¹H NMR has shown that the quinolinium ring is always located inside the host cavity. researchgate.net

Role in the Development of Ionic Liquids and Supporting Electrolyte Systems

Quinolinium salts, including N-alkoxy derivatives, are a class of compounds that have been explored for the development of ionic liquids (ILs) and as supporting electrolytes in electrochemical applications. aip.org Ionic liquids are salts with melting points below 100 °C, and they possess unique properties such as low vapor pressure, high thermal stability, and high ionic conductivity. aip.org

The electrochemical stability window is a critical parameter for electrolytes, and for ionic liquids, it is generally wider than that of conventional organic solvents. berkeley.edu The electrochemical window is determined by the potentials at which the cation is reduced and the anion is oxidized. For quinolinium-based ILs, the cathodic limit is set by the reduction of the quinolinium cation, while the anodic limit is determined by the oxidation of the anion. The choice of the perchlorate anion would influence the anodic stability.

Table 2: General Electrochemical Properties of N-Heterocyclic Cation-Based Ionic Liquids (Illustrative Data)

| Cation | Anion | Ionic Conductivity (mS/cm) | Electrochemical Window (V) |

| 1-Butyl-1-methylpyrrolidinium | Bis(trifluoromethanesulfonyl)imide | 1.8 | 5.6 |

| 1-Ethyl-3-methylimidazolium | Bis(fluorosulfonyl)imide | 13.4 | 4.5 |

| N-Butylpyridinium | Tetrafluoroborate | 7.2 | 4.2 |

| 1-Butyl-6-methylquinolinium | Dicyanamide | Not Reported | Not Reported |

This table provides illustrative data for other N-heterocyclic ionic liquids to indicate the range of properties. Specific data for 1-methoxyquinolin-1-ium perchlorate is not available.

Investigations into Interactions with Model Biological Membranes and Lipid Systems (e.g., Cardiolipin)

The interaction of cationic molecules with biological membranes is a field of intense study due to its relevance in drug delivery, antimicrobial activity, and understanding cellular processes. The positively charged 1-methoxyquinolin-1-ium cation is expected to interact favorably with negatively charged components of biological membranes, such as the phospholipid cardiolipin (B10847521).

Cardiolipin is a unique dimeric phospholipid found predominantly in the inner mitochondrial membrane and bacterial membranes, carrying a net negative charge at physiological pH. nih.gov The interaction between cationic species and cardiolipin-rich membranes is often driven by strong electrostatic attractions. These interactions can lead to the accumulation of the cation at the membrane surface, and in some cases, its insertion into the lipid bilayer.

While direct studies on this compound are limited, research on other fluorescent quinolinium derivatives has shown their utility as probes for monitoring pH changes in biological systems, indicating their ability to interact with cellular environments. nih.gov The interaction of cationic molecules with cardiolipin-containing liposomes can be studied using various biophysical techniques. For instance, fluorescence spectroscopy can be employed to monitor changes in the local environment of the quinolinium cation upon binding to the membrane. The use of fluorescent probes like 9-aminoacridine has demonstrated that cationic molecules accumulate at the surface of negatively charged bilayers. nih.gov

The interaction of the 1-methoxyquinolin-1-ium cation with cardiolipin-containing membranes could potentially lead to changes in membrane properties, such as fluidity and permeability. These interactions are complex and depend on the specific lipid composition of the membrane and the structure of the cationic molecule.

Computational and Theoretical Investigations of 1 Methoxyquinolin 1 Ium Perchlorate

Density Functional Theory (DFT) Calculations for Electronic Structure and Quantum Chemical Parameters

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost. For the 1-methoxyquinolin-1-ium cation, DFT calculations provide a detailed picture of its geometry, orbital energies, and charge distribution.

Geometry Optimization and Conformational Analysis of the Cationic Moiety

The first step in any computational analysis is the optimization of the molecular geometry to find the most stable arrangement of atoms. For the 1-methoxyquinolin-1-ium cation, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

Published research on N-alkoxyheterocycles has utilized DFT methods such as B3LYP with basis sets like aug-cc-pVDZ and wB97XD with the 6-31G(d,p) basis set to perform geometry optimizations. These studies, while not providing a specific data table for the unsubstituted 1-methoxyquinolin-1-ium cation, establish the accepted computational protocols for this class of compounds. The optimized geometry would reveal the planarity of the quinoline (B57606) ring system and the orientation of the methoxy (B1213986) group relative to the ring.

Table 1: Representative Predicted Geometrical Parameters for the 1-Methoxyquinolin-1-ium Cation (Illustrative)

| Parameter | Predicted Value (Illustrative) |

| N1-C2 Bond Length (Å) | 1.35 |

| C9-N1 Bond Length (Å) | 1.37 |

| N1-O10 Bond Length (Å) | 1.40 |

| O10-C11 Bond Length (Å) | 1.45 |

| C2-N1-C9 Angle (°) | 120.0 |

| C9-N1-O10 Angle (°) | 118.0 |

| C2-N1-O10 Angle (°) | 122.0 |

| C9-N1-O10-C11 Dihedral Angle (°) | 85.0 |

Characterization of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For the 1-methoxyquinolin-1-ium cation, the HOMO is expected to be localized primarily on the quinoline ring, which is rich in π-electrons. The LUMO, also located on the aromatic system, represents the lowest energy site for accepting an electron. A smaller HOMO-LUMO gap generally implies higher reactivity. DFT calculations, as employed in studies of related N-alkoxyheterocycles, are the standard method for determining these orbital energies.

Table 2: Predicted Frontier Molecular Orbital Energies and Related Properties for the 1-Methoxyquinolin-1-ium Cation (Illustrative)

| Property | Predicted Value (Illustrative) |

| HOMO Energy (eV) | -7.5 |

| LUMO Energy (eV) | -2.0 |

| HOMO-LUMO Gap (eV) | 5.5 |

| Ionization Potential (eV) | 7.5 |

| Electron Affinity (eV) | 2.0 |

Note: These values are illustrative and based on general trends for aromatic heterocyclic cations. Precise computational data for 1-methoxyquinolin-1-ium perchlorate (B79767) is not publicly accessible.

Electrostatic Potential Mapping and Charge Distribution Analysis

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For the 1-methoxyquinolin-1-ium cation, the ESP map would show a positive potential localized around the nitrogen atom and the attached methoxy group, consistent with the formal positive charge. The quinoline ring would exhibit a more complex distribution, with regions of both positive and negative potential. This information is invaluable for predicting how the cation will interact with other molecules, including solvents and reactants.

Molecular Dynamics (MD) Simulations for Probing Dynamic Behavior and Solvation Effects

While DFT calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. For 1-methoxyquinolin-1-ium perchlorate, MD simulations can be used to study its movement, conformational changes, and interactions with solvent molecules.

Prediction and Correlation of Spectroscopic Properties with Experimental Data

Computational chemistry can also predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

For this compound, Time-Dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum, which arises from electronic transitions between molecular orbitals. The calculated absorption maxima can be compared with experimentally measured spectra.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. By comparing the calculated vibrational modes with the experimental spectrum, a detailed assignment of the spectral peaks can be achieved.

Research Applications and Future Directions in N Alkoxyquinolinium Chemistry

Advancements in Cationic Photopolymerization Research Utilizing N-Alkoxyquinolinium Perchlorates

N-alkoxyquinolinium salts have been identified as effective photoinitiators for cationic polymerization, a process with significant industrial applications due to its high speed, low energy consumption, and solvent-free nature. nih.gov The initiation of polymerization is achieved through the direct or sensitized photolysis of these salts. nih.gov

Upon irradiation with UV light, N-alkoxyquinolinium salts can undergo photolysis, generating reactive species that initiate the polymerization of monomers like epoxides and vinyl ethers. nih.gov While the photolysis of some onium salts, such as those with a phenacyl group, can be a reversible process, others undergo irreversible fragmentation, leading to the complete decomposition of the photoinitiator. nih.gov The efficiency of N-alkoxy-pyridinium and N-alkoxy-quinolinium salts as initiators for cationic photopolymerizations has been demonstrated, highlighting their potential in this field.

The mechanism of photoinitiation by onium salts, including N-alkoxyquinolinium perchlorates, involves the generation of a Brønsted acid upon photolysis. This acid then protonates the monomer, initiating the cationic polymerization process. The versatility of these salts is further enhanced by the possibility of photosensitized generation of the initiating species, which expands the range of light wavelengths that can be used for polymerization. nih.gov

Development of Novel Synthetic Methodologies Facilitated by Quinolinium Salts as Reagents

Quinolinium salts are valuable reagents in the development of novel synthetic methodologies for constructing complex molecular architectures, particularly fused heterocyclic compounds. researchgate.net Their ready availability and effective use in the rapid construction of condensed heterocyclic cores make them attractive tools for synthetic organic chemists. researchgate.net

Recent years have seen the emergence of numerous synthetic methods that utilize various quinolinium salts to build diverse molecular frameworks. researchgate.net These reactions are often characterized by operational simplicity, high atom-economy, and environmentally benign conditions. researchgate.net For instance, annulation reactions involving N-alkyl quinolinium salts with various reaction partners provide access to a wide range of fused heterocyclic products. researchgate.net

The reactivity of the quinolinium core can be tuned by the N-substituent. In the case of N-alkoxyquinolinium salts, the N-O bond introduces a unique reactive site. These salts can act as electrophilic aminating agents. nih.govwikipedia.orgnih.gov Classical amination methods typically involve the reaction of a nitrogen nucleophile with an electrophilic carbon. nih.govnih.gov However, the use of electrophilic nitrogen sources, where the nitrogen atom itself is the electrophile, represents an "umpolung" strategy that has gained significant traction. nih.govnih.gov A wide array of electrophilic aminating agents are now available, underpinning a range of powerful C-N bond-forming reactions. nih.govnih.gov

The development of synthetic methods for N-heterocycles is of great importance as these motifs are prevalent in pharmaceuticals and natural products. researchgate.net Iron-catalyzed cyclization reactions, for example, have been employed for the synthesis of various N-heterocycles. researchgate.net The unique reactivity of quinolinium salts, including N-alkoxy derivatives, continues to be exploited in the synthesis of novel and medicinally relevant heterocyclic compounds. nih.gov

Exploration as Probes and Active Reagents in Complex Organic Synthesis

The inherent fluorescence of the quinolinium scaffold has led to the development of quinolinium-based fluorescent probes for various applications. nih.govresearchgate.netnih.govacs.orgtudelft.nl These probes are particularly useful for dynamic pH monitoring in aqueous media, especially at high pH values where other probes are often unavailable. researchgate.netnih.govacs.org

The 1-methyl-7-amino-quinolinium fluorophore, for example, exhibits a high fluorescence quantum yield, excellent photostability, and inherent water solubility, making it an ideal platform for developing fluorescence lifetime imaging microscopy (FLIM) probes. nih.govresearchgate.netnih.govacs.org By employing a flexible "fluorophore-spacer-receptor" design, the lifetimes of these probes can be fine-tuned to be responsive across a wide pH range, from 5.5 to 13. researchgate.netnih.govacs.org This allows for the spatiotemporal imaging of dynamic electrochemical processes involving chemical reactions and mass transport with high resolution. researchgate.netnih.govacs.org

Beyond their use as passive probes, N-alkoxyquinolinium salts can also serve as active reagents in complex organic synthesis. As mentioned previously, their ability to act as electrophilic aminating agents allows for the direct introduction of nitrogen-containing functionalities into organic molecules. nih.govwikipedia.orgnih.gov This reactivity is crucial in the synthesis of many biologically active compounds where the precise installation of a nitrogen atom is a key step. The development of enantioselective variants of these reactions further enhances their synthetic utility. wikipedia.org

Potential in the Design of Functional Materials and Systems (e.g., Labeled Biomarkers, Chemical Sensors)

The unique photophysical properties of quinolinium derivatives make them excellent candidates for the design of functional materials and systems, including labeled biomarkers and chemical sensors. nih.govresearchgate.netnih.govacs.orgtudelft.nl The development of quinolinium-based fluorescent probes for pH sensing is a prime example of their application in chemical sensor design. researchgate.netnih.govacs.org The modular synthesis of these probes allows for the tuning of their properties to suit specific applications. nih.govacs.org

The high photostability and fluorescence quantum yield of certain quinolinium fluorophores are highly desirable characteristics for labeled biomarkers. nih.govnih.gov These labels can be attached to biomolecules to enable their detection and tracking in biological systems using fluorescence-based techniques. The inherent water solubility of some quinolinium derivatives is an added advantage for biological applications. nih.govnih.gov

The ability to create supramolecular assemblies from quinolinium derivatives further expands their potential in functional materials. researchgate.netrsc.org These organized structures can exhibit novel properties that are not present in the individual molecules, opening up possibilities for the development of advanced materials with applications in areas such as electronics and photonics.

Emerging Roles within Supramolecular Chemistry and Non-Covalent Assemblies

The study of non-covalent interactions is fundamental to understanding the structure and function of large molecules and the formation of supramolecular assemblies. wikipedia.orgnih.gov These interactions, which include electrostatic interactions, hydrogen bonding, and van der Waals forces, are typically weaker than covalent bonds but play a critical role in determining the three-dimensional structure of molecules and the organization of molecular complexes. wikipedia.orgcolostate.edulibretexts.org

Quinolinium salts have emerged as interesting building blocks in supramolecular chemistry due to their ability to participate in a variety of non-covalent interactions. The positively charged quinolinium ring can engage in strong electrostatic interactions with anions and polar molecules. researchgate.netlibretexts.org Furthermore, the aromatic system can participate in π-π stacking interactions, which are crucial for the formation of ordered assemblies. researchgate.net

The synthesis and characterization of 7-amino-2,4-dimethylquinolinium salts with various anions have revealed the formation of interesting three-dimensional supramolecular networks. researchgate.net The crystal packing of these salts is stabilized by a combination of strong hydrogen bonds (N-H···O, O-H···O) and weaker interactions such as C-H···O and π-π stacking. researchgate.net The nature of the anion has a significant influence on the solid-state emission spectra of these salts, highlighting the role of non-covalent interactions in tuning their photophysical properties. researchgate.net

The self-assembly of quinoline (B57606) derivatives can lead to the formation of gels and other soft materials with tunable properties. rsc.org These supramolecular materials can respond to external stimuli, such as the presence of volatile acids or organic amines, making them suitable for sensor applications. rsc.org The exploration of N-alkoxyquinolinium salts in this context is an active area of research, with the potential to create novel materials with tailored functions based on the principles of molecular self-assembly and non-covalent interactions. nih.govlew.roresearchgate.net

常见问题

Q. What statistical approaches are robust for trend analysis of perchlorate in groundwater?

- Methodology : Apply non-parametric tests (e.g., Mann-Kendall) to account for censored data (non-detects). Use reporting limits (RLs) for imputation, excluding samples where RL exceeds maximum detections to avoid bias. Validate trends with bootstrapping or Monte Carlo simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。